What are the chemical properties of 3-(1H-indol-3-yl)propanamide?
What are the chemical properties of 3-(1H-indol-3-yl)propanamide?
An In-depth Technical Guide to the Chemical Properties of 3-(1H-indol-3-yl)propanamide
Executive Summary
3-(1H-indol-3-yl)propanamide (CAS No. 5814-93-7) is a molecule of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the ubiquitous indole scaffold, it serves as a crucial building block and precursor for a wide array of biologically active compounds.[1][2] Its structure, combining a reactive indole nucleus with a versatile propanamide side chain, makes it a valuable starting point for the synthesis of novel therapeutic agents, including immunosuppressives, antimicrobials, and selective androgen receptor degraders (SARDs).[3][4][5] This guide provides a comprehensive overview of the core chemical properties of 3-(1H-indol-3-yl)propanamide, intended for researchers, scientists, and drug development professionals. It covers the molecule's physicochemical characteristics, a validated synthetic pathway, detailed spectroscopic analysis, reactivity profile, and essential safety protocols.
Molecular Identity and Physicochemical Profile
A thorough understanding of a molecule begins with its fundamental identity and physical properties. These data are critical for experimental design, from selecting appropriate solvents to predicting behavior in physiological environments.
Nomenclature and Chemical Identifiers
The unambiguous identification of a chemical entity is paramount for reproducibility and regulatory compliance.
| Identifier | Value |
| IUPAC Name | 3-(1H-indol-3-yl)propanamide[6] |
| CAS Number | 5814-93-7[6][7] |
| Molecular Formula | C₁₁H₁₂N₂O[6] |
| Molecular Weight | 188.23 g/mol [6] |
| InChI Key | OTVHXWFANORBAK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCC(=O)N[7] |
Core Molecular Structure
The structure of 3-(1H-indol-3-yl)propanamide features a bicyclic indole ring system connected at the C3 position to a three-carbon propanamide chain. The indole moiety provides a planar, aromatic region susceptible to electrophilic attack and capable of hydrogen bonding via its N-H group. The primary amide functional group is polar and can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and intermolecular interactions.
Figure 1: Chemical structure of 3-(1H-indol-3-yl)propanamide.
Physicochemical Properties
The physical properties dictate the compound's state, handling requirements, and solubility characteristics.
| Property | Value | Source |
| Physical State | Solid | [8] |
| Melting Point | 134-136 °C | [7] |
| Boiling Point | 487.6 °C at 760 mmHg | [9] |
| Flash Point | 248.7 °C | [9] |
| Refractive Index | 1.662 | [9] |
Synthesis and Purification
While 3-(1H-indol-3-yl)propanamide is commercially available, understanding its synthesis is crucial for creating derivatives or for production at scale. A robust and common method for forming the amide bond is through the coupling of a carboxylic acid and an amine.
Retrosynthetic Approach
The most logical retrosynthetic disconnection is at the amide C-N bond. This identifies 3-(1H-indol-3-yl)propanoic acid and ammonia (or an ammonia equivalent) as the immediate precursors. The propanoic acid itself can be derived from indole through various established synthetic routes.
Experimental Protocol: DCC-Mediated Amide Coupling
This protocol describes a reliable method for synthesizing the title compound from its carboxylic acid precursor, adapted from standard amide coupling procedures.[10] The use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent activates the carboxylic acid, facilitating nucleophilic attack by the amine.
Materials:
-
3-(1H-indol-3-yl)propanoic acid
-
Ammonium chloride (NH₄Cl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 3-(1H-indol-3-yl)propanoic acid (1.0 eq) in anhydrous DCM, add ammonium chloride (1.1 eq) and triethylamine (2.5 eq). Stir the mixture at room temperature for 10 minutes.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Synthetic Workflow Diagram
Figure 2: Workflow for the synthesis of 3-(1H-indol-3-yl)propanamide.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule. The following sections outline the expected spectral features of 3-(1H-indol-3-yl)propanamide based on its functional groups.[11][12]
¹H NMR Spectroscopy
-
Indole Protons (δ 7.0-8.0 ppm): The four protons on the benzene portion of the indole ring will appear as a complex multiplet pattern. The proton at the C2 position will likely be a singlet or a finely split signal around δ 7.0-7.2 ppm.
-
Indole N-H (δ ~8.1 ppm): A broad singlet corresponding to the N-H proton of the indole ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.
-
Propyl Chain Protons (δ 2.5-3.0 ppm): Two distinct triplet signals are expected for the two CH₂ groups, resulting from coupling with each other. The CH₂ group adjacent to the indole ring (Cα) will be slightly upfield compared to the CH₂ group adjacent to the carbonyl (Cβ).
-
Amide N-H₂ (δ ~5.5-6.5 ppm): Two broad singlets for the non-equivalent amide protons. The chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy
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Carbonyl Carbon (δ ~175 ppm): A distinct signal in the downfield region, characteristic of an amide carbonyl carbon.
-
Indole Carbons (δ 110-140 ppm): Eight signals corresponding to the carbons of the indole ring. The quaternary carbons (C3, C3a, C7a) will have different intensities compared to the protonated carbons.
-
Propyl Chain Carbons (δ 20-40 ppm): Two signals in the aliphatic region for the two CH₂ groups.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying key functional groups.[12]
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N-H Stretching (3100-3400 cm⁻¹): Two distinct peaks are expected in this region, corresponding to the symmetric and asymmetric stretching of the primary amide N-H₂ group. A separate, sharper peak for the indole N-H stretch may also be observed.
-
C-H Stretching (2850-3100 cm⁻¹): Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will appear below 3000 cm⁻¹.
-
C=O Stretching (Amide I Band) (~1650 cm⁻¹): A very strong and sharp absorption band, characteristic of the carbonyl group in a primary amide.[11]
-
N-H Bending (Amide II Band) (~1600 cm⁻¹): A strong band associated with the N-H bending vibration, appearing near the C=O stretch.
Mass Spectrometry
In Electrospray Ionization (ESI) Mass Spectrometry, the expected molecular ion peak would be [M+H]⁺ at m/z 189.24. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₁H₁₃N₂O⁺.[6]
Chemical Reactivity and Stability
The reactivity of 3-(1H-indol-3-yl)propanamide is governed by its two primary functional components: the electron-rich indole ring and the amide group.
-
Indole Nucleus: The indole ring is susceptible to electrophilic substitution, typically at the C2 position, as the C3 position is already substituted.
-
Amide Moiety: The amide bond is robust but can be hydrolyzed to the corresponding carboxylic acid and ammonia under harsh acidic or basic conditions with heating.
-
Stability: The compound is reported to be light-sensitive.[13] Proper storage in amber vials or protected from light is essential to prevent degradation.
-
Incompatible Materials: Avoid strong oxidizing agents, which can react with the electron-rich indole ring.[13]
-
Hazardous Decomposition: Under thermal stress, the compound can decompose to produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[13]
Safety, Handling, and Storage
Adherence to safety protocols is critical when working with any chemical substance.
Hazard Identification
According to the Globally Harmonized System (GHS), 3-(1H-indol-3-yl)propanamide is classified with the following hazards:
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[13]
-
Hygiene: Avoid formation of dust and aerosols.[9] Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Protect from direct sunlight.[13] For long-term stability, refrigeration is recommended.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[15]
Relevance in Medicinal Chemistry and Drug Development
The chemical properties outlined in this guide are fundamental to the role of 3-(1H-indol-3-yl)propanamide as a privileged scaffold in drug discovery. Its defined structure, predictable reactivity, and synthetic accessibility allow medicinal chemists to systematically modify its structure to optimize biological activity. Derivatives have shown promise as:
-
Immunosuppressive Agents: By modifying the amide nitrogen, novel compounds with potent immunosuppressive activity have been developed.[1][4]
-
Antimicrobial and Antitubercular Agents: The indole core is a known pharmacophore for antimicrobial activity, and propanamide derivatives have been synthesized and tested against various bacterial and fungal strains.[3][16]
-
Oncology Therapeutics: Propanamide-based structures have been explored as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer.[5]
References
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PubChem. (n.d.). 3-(1H-indol-3-yl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]
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Karuvalam, R. P., et al. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. Medicinal Chemistry Research, 22(9), 4437-4454. Retrieved from [Link]
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PubChem. (n.d.). 3-(1H-indol-3-yl)-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
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Giraud, F., et al. (2010). Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities. Bioorganic & Medicinal Chemistry Letters, 20(17), 5203-5206. Retrieved from [Link]
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ResearchGate. (2013). (PDF) Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). 3-(1H-indol-3-yl)propanamide. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities. Retrieved from [Link]
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Chemical Label. (n.d.). 3-(1H-indol-3-yl)propanamide. Retrieved from [Link]
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Nikolova, Y., et al. (2021). Synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(1), M1187. Retrieved from [Link]
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Scribd. (n.d.). Antioxidant Activity of Synthesized (E) N (2 (1H Indol 3 Yl Amino) Vinyl) 3 (1 Methyl 1H Indol 3 Yl) 3 Phenylpropanamide Derivatives 3 (A E). Retrieved from [Link]
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He, Y., et al. (2022). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. ACS Medicinal Chemistry Letters, 13(6), 983-991. Retrieved from [Link]
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Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]
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